[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
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Overview
Description
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a morpholine ring through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone typically involves the reaction of 4-fluorophenylpiperazine with morpholine in the presence of a suitable coupling agent. One common method involves the use of diphenylvinylsulfonium triflate as a coupling agent, which facilitates the formation of the desired product under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives of the piperazine and morpholine rings.
Substitution: Substituted derivatives with various functional groups attached to the fluorophenyl ring.
Scientific Research Applications
Chemistry: In chemistry, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown promise in binding studies with serotonin and dopamine receptors, indicating its potential use in the development of new psychoactive drugs .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of neurological disorders, including depression and anxiety, due to its interaction with neurotransmitter receptors .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application .
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: This compound is a cannabinoid receptor inverse agonist and shares structural similarities with [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone.
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(2-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide): This compound exhibits anti-inflammatory and analgesic activities and is structurally related to the target compound.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types and its versatility in chemical synthesis make it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-13-1-3-14(4-2-13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCCYKSBNDQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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